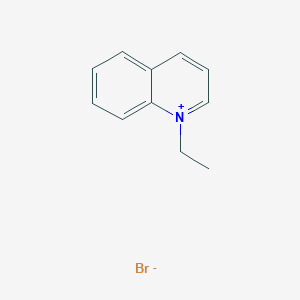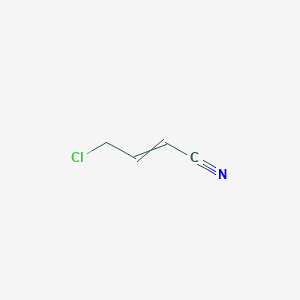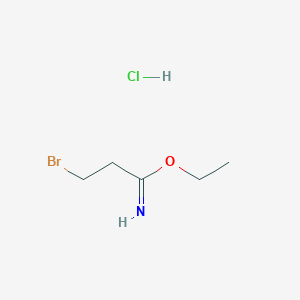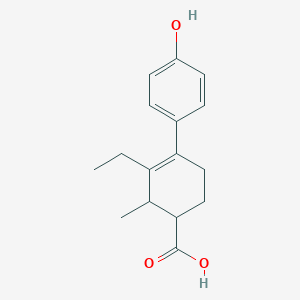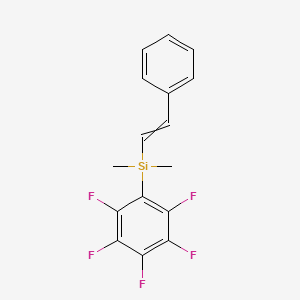
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a pentafluorophenyl group and a 2-phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- typically involves the reaction of dimethylchlorosilane with pentafluorophenyl lithium and 2-phenylethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. Purification steps, such as distillation or chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silyl hydride.
Substitution: The pentafluorophenyl and 2-phenylethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in medical imaging and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- involves its interaction with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The pentafluorophenyl and 2-phenylethenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Trimethoxy(pentafluorophenyl)silane: Similar in structure but with methoxy groups instead of dimethyl groups.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups bonded to boron instead of silicon.
Uniqueness
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is unique due to the combination of its silane group with both pentafluorophenyl and 2-phenylethenyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
特性
CAS番号 |
21673-46-1 |
|---|---|
分子式 |
C16H13F5Si |
分子量 |
328.35 g/mol |
IUPAC名 |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)silane |
InChI |
InChI=1S/C16H13F5Si/c1-22(2,9-8-10-6-4-3-5-7-10)16-14(20)12(18)11(17)13(19)15(16)21/h3-9H,1-2H3 |
InChIキー |
DNDMMTGLSQZGLF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C=CC1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


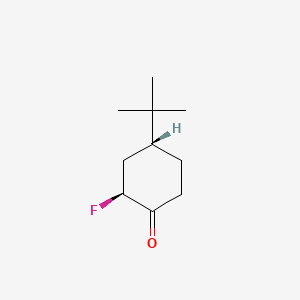

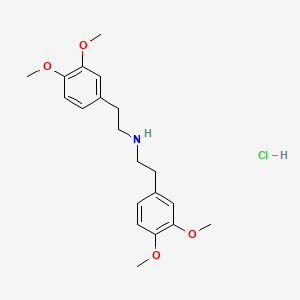
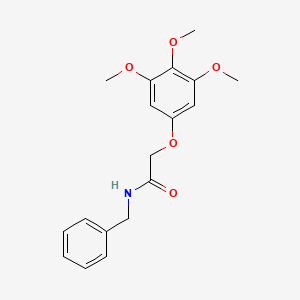
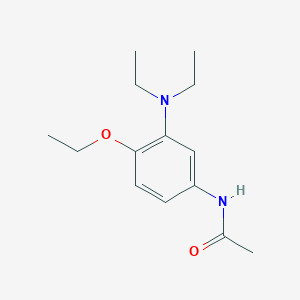
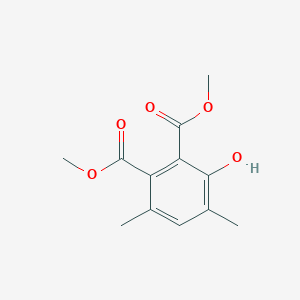

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
